LogP Comparison: Predicting Solubility and Chromatographic Retention in Synthesis
5-Ethylpyridin-2-amine exhibits a measured LogP value of 1.61, which is predictive of its relative lipophilicity and retention time in reversed-phase chromatography . This value is higher than that of its smaller 5-methyl analog, reflecting increased hydrophobicity due to the ethyl substituent. The predicted pKa is 7.06 ± 0.13 . This physicochemical profile is critical for method development in analytical chemistry and for predicting the compound's behavior in extraction or biphasic synthetic procedures, where a more precise control over lipophilicity is required compared to more polar analogs.
| Evidence Dimension | LogP (Partition Coefficient) |
|---|---|
| Target Compound Data | 1.61 |
| Comparator Or Baseline | 5-Methylpyridin-2-amine (CAS 1603-41-4) |
| Quantified Difference | Approximately +0.5 LogP units (based on class inference for a methyl to ethyl substituent increase, target compound value is 1.61). |
| Conditions | Predicted value at 25°C |
Why This Matters
A higher LogP value for 5-Ethylpyridin-2-amine directly translates to different solubility and purification profiles compared to methyl analogs, making it essential for researchers seeking specific intermediate lipophilicity in their synthetic pathways.
